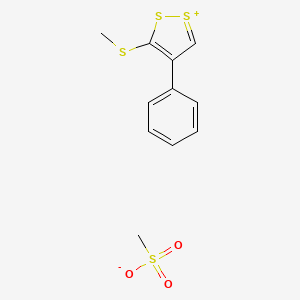
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate typically involves the reaction of 4-phenyl-3H-1,2-dithiol-3-one with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanium ion. The methanesulfonate group is introduced through a subsequent reaction with methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The sulfanium ion can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfur-containing core can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Phenyl-3H-1,2-dithiol-3-ylidene)-2-propanethione
- (2Z)-1-Phenyl-2-(4-phenyl-3H-1,2-dithiol-3-ylidene)ethanone
Uniqueness
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is unique due to its specific combination of a dithiolylidene core with a sulfanium ion and methanesulfonate group
Propiedades
Número CAS |
62409-15-8 |
|---|---|
Fórmula molecular |
C11H12O3S4 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
methanesulfonate;3-methylsulfanyl-4-phenyldithiol-1-ium |
InChI |
InChI=1S/C10H9S3.CH4O3S/c1-11-10-9(7-12-13-10)8-5-3-2-4-6-8;1-5(2,3)4/h2-7H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
WJWCDOSLBLODFA-UHFFFAOYSA-M |
SMILES canónico |
CSC1=C(C=[S+]S1)C2=CC=CC=C2.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


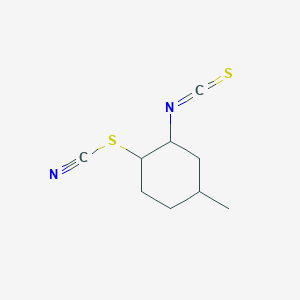
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)

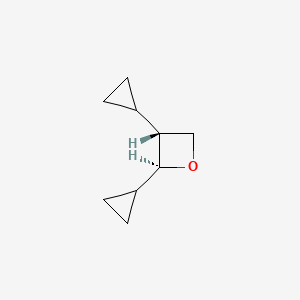
methanone](/img/structure/B14516511.png)
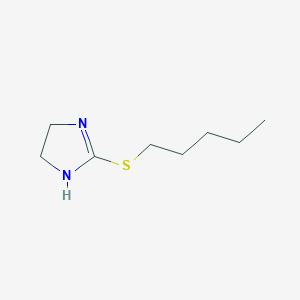


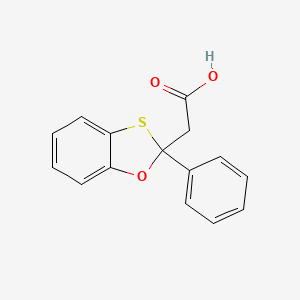

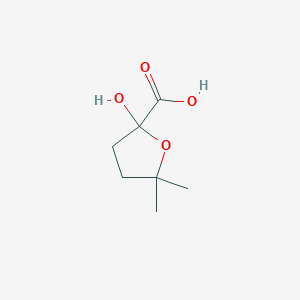


![N,N'-[Carbonyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14516547.png)
